molecular formula C7H14O2 B073044 4-Methylhexanoic acid CAS No. 1561-11-1

4-Methylhexanoic acid

Cat. No. B073044
CAS RN: 1561-11-1
M. Wt: 130.18 g/mol
InChI Key: DIVCBWJKVSFZKJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

  • Enantioselective synthesis of 3-aminomethyl-5-methylhexanoic acid (a derivative of 4-methylhexanoic acid) involves asymmetric hydrogenation using a rhodium Me-DuPHOS catalyst and subsequent hydrogenation with a nickel catalyst (Burk et al., 2003).

Molecular Structure Analysis

  • The molecular structure of 4-methylhexanoic acid and its derivatives has been studied using techniques like IR, NMR, and X-ray diffraction. These studies have revealed insights into vibrational wavenumbers, hyper-conjugative interactions, and charge delocalization (Raju et al., 2015).

Chemical Reactions and Properties

  • 4-Methylhexanoic acid derivatives exhibit various chemical reactions. For instance, 4-aminohex-5-ynoic acid, an analogue of 4-aminobutyric acid, inhibits bacterial glutamic acid decarboxylase in a stereospecific and time-dependent irreversible manner (Jung et al., 1978).
  • The compound also participates in reactions like epoxidation and lactonization, leading to the formation of various derivatives with unique properties and potential applications (Ahmad et al., 1982).

Scientific Research Applications

Chemical Synthesis and Pharmaceutical Intermediates

4-Methylhexanoic acid and its derivatives are valuable in the field of chemical synthesis. For instance, (S)-3-Carbamoylmethyl-5-methylhexanoic acid, a related compound, has been used in efficient racemization methods, demonstrating advantages over traditional methods in terms of yield and processing time (Wu et al., 2009). Additionally, enantioselective synthesis of related compounds, such as (S)-(+)-3-aminomethyl-5-methylhexanoic acid, is important in pharmaceutical applications, including the production of drugs like Pregabalin (Burk et al., 2003).

Biochemical Research and Microbial Degradation

In biochemical research, 4-Methylhexanoic acid derivatives have been identified in studies of microbial degradation processes. For example, the anaerobic degradation of hydrocarbons like n-hexane by bacteria involves intermediates such as 4-Methylhexanoic acid (Wilkes et al., 2002). This research contributes to our understanding of microbial metabolism and environmental bioremediation.

Analytical Chemistry and Chromatography

In analytical chemistry, 4-Methylhexanoic acid has been used as an eluent in ion-exclusion chromatography for the separation of aliphatic carboxylic acids (Ohta et al., 2003). This application underscores its utility in analytical methodologies for compound separation and identification.

Biotechnology and Material Science

In the field of biotechnology, derivatives of 4-Methylhexanoic acid have been identified as constituents in biosynthetic polyhydroxyalkanoic acids from bacteria (Valentin et al., 2004). This finding has implications for material science, particularly in the development of biodegradable polymers.

Flavor and Fragrance Industry

In the flavor and fragrance industry, enantioselective analysis of compounds like 4-Methylhexanoic acid in natural products like rhubarb stalks has been conducted (Dregus et al., 2003). This research is significant for understanding the natural occurrence and sensory properties of these compounds.

Safety And Hazards

4-Methylhexanoic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is corrosive to metals and can cause skin corrosion/irritation and serious eye damage/eye irritation. It can also cause specific target organ toxicity (single exposure), with the target organs being the respiratory system .

Relevant Papers

There are several papers related to 4-Methylhexanoic acid. One paper discusses the characterization of two relacidines belonging to a novel class of circular lipopeptides that act against Gram-negative bacterial pathogens .

properties

IUPAC Name

4-methylhexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O2/c1-3-6(2)4-5-7(8)9/h6H,3-5H2,1-2H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIVCBWJKVSFZKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70862692
Record name Hexanoic acid, 4-methyl-
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Molecular Weight

130.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

4-Methylhexanoic acid

CAS RN

1561-11-1
Record name (±)-4-Methylhexanoic acid
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Record name 4-Methylhexanoic acid
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Record name 4-METHYLHEXANOIC ACID
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Record name Hexanoic acid, 4-methyl-
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Record name Hexanoic acid, 4-methyl-
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Record name 4-methylhexanoic acid
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Record name 4-METHYLHEXANOIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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